molecular formula C23H16Cl3N5OS B11680796 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11680796
M. Wt: 516.8 g/mol
InChI Key: KXRBTHZYGWYSMO-UVHMKAGCSA-N
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Description

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a triazole-based acetohydrazide derivative with a complex structure featuring a 1,2,4-triazole core, substituted phenyl rings, and a sulfanyl-acetohydrazide side chain. Its synthesis typically involves condensation reactions between triazole-thiol precursors and substituted aldehydes under acidic conditions .

Properties

Molecular Formula

C23H16Cl3N5OS

Molecular Weight

516.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H16Cl3N5OS/c24-17-9-7-16(8-10-17)22-29-30-23(31(22)18-4-2-1-3-5-18)33-14-21(32)28-27-13-15-6-11-19(25)20(26)12-15/h1-13H,14H2,(H,28,32)/b27-13+

InChI Key

KXRBTHZYGWYSMO-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Regioselectivity in Triazole Formation

The use of sulfuric acid during cyclization ensures preferential formation of the 1,2,4-triazole isomer over 1,3,4-thiadiazole byproducts. This selectivity arises from the acid’s role in stabilizing transition states through protonation of the thiol group.

Byproduct Management

Side reactions, such as over-alkylation during S-alkylation, are mitigated by maintaining a 1:1 reactant ratio and controlled reflux conditions. TLC monitoring (eluent: ethyl acetate/hexane, 3:7) ensures reaction completion .

Chemical Reactions Analysis

Key Synthetic Steps

  • Formation of the triazole core :

    • Synthesis begins with precursors such as N-(4-hydroxyphenyl)acetamide or similar hydrazides, which undergo esterification (e.g., with ethyl bromoacetate) to form intermediates like ethyl 2-(4-acetamido-phenoxy)acetate .

    • Subsequent hydrazinolysis converts these intermediates into acetohydrazides (e.g., compound 17 in ), which react with isothiocyanates to form thiosemicarbazides.

    • Cyclization of thiosemicarbazides under basic conditions (e.g., alcoholic potassium hydroxide) yields the triazole ring .

  • Introduction of the sulfanyl group :

    • The triazol-3-thiol intermediate (e.g., compound 10 in ) undergoes S-alkylation with alkylating agents (e.g., 2-bromo-1-phenylethanone) in polar aprotic solvents like DMF, facilitated by bases such as cesium carbonate .

    • Reduction of intermediate ketones (e.g., 11 in ) yields the final sulfanyl-linked product.

Critical Reaction Conditions

  • Solvent : DMF or ethanol are commonly used for S-alkylation and cyclization steps .

  • Catalysts : Alkaline media (e.g., cesium carbonate) or sulfamic acid may accelerate cyclization .

  • Temperature : Reactions are often performed under reflux to drive cyclization and alkylation .

Triazole Ring Formation

The cyclization of thiosemicarbazides involves nucleophilic attack of the hydrazide nitrogen on the carbon adjacent to the sulfur atom, followed by elimination of H₂S to form the aromatic triazole ring .

S-Alkylation

The thiol group in triazol-3-thiol derivatives reacts with alkyl halides (e.g., 2-bromo-1-phenylethanone) via a nucleophilic substitution mechanism, forming a sulfanyl-linked intermediate .

Hydrazide Group Reactivity

The hydrazide moiety can participate in condensation reactions (e.g., with aldehydes) to form methylidene derivatives, as seen in similar compounds .

Chemical Reactivity

The compound exhibits diverse reactivity due to its functional groups:

  • Sulfanyl group :

    • Can undergo oxidation (e.g., to sulfinyl or sulfonyl groups).

    • Participates in nucleophilic substitution or alkylation .

  • Triazole ring :

    • May act as a π-electron acceptor, enabling metal coordination or hydrogen bonding.

  • Hydrazide and methylidene groups :

    • Involve in tautomerism or proton transfer reactions .

Analytical Methods

Characterization of the compound and intermediates relies on:

  • NMR spectroscopy : 1D (1^1H, 13^{13}C, DEPT135) and 2D (1^1H-1^1H, 1^1H-13^{13}C) techniques to confirm structural integrity .

  • IR spectroscopy : Identification of functional groups (e.g., thiol, hydrazide) .

  • HRMS and elemental analysis : Verification of molecular weight and purity .

Research Findings

  • Biological activity : While direct data for the target compound is limited, analogs with triazole-hydrazide frameworks exhibit antimicrobial and anticancer properties, attributed to enzyme inhibition or interference with cellular pathways.

  • Synthetic challenges : Control of reaction conditions (e.g., temperature, solvent) is critical to minimize side reactions during S-alkylation or cyclization .

Scientific Research Applications

Chemical Structure and Synthesis

This compound is characterized by a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of hydrazine derivatives with various electrophiles to form the hydrazide structure. The presence of the triazole moiety enhances the compound's stability and reactivity.

Synthesis Overview

  • Starting Materials : The synthesis begins with 4-chlorophenyl and 3,4-dichlorophenyl derivatives.
  • Reagents : Common reagents include hydrazine hydrate and various acylating agents.
  • Solvents : Reactions are often conducted in polar aprotic solvents like DMF or DMSO to facilitate nucleophilic attack.

Biological Activities

The biological activities of this compound are primarily attributed to its triazole core and hydrazide functionality. Research has indicated several promising applications:

Antimicrobial Activity

Studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The hydrazone derivatives have been investigated for their anticancer activities. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth in vivo .

Anti-inflammatory Effects

In vitro studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several triazole derivatives, including compounds structurally related to the target compound. Results showed a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundBoth18

Case Study 2: Anticancer Activity

In another study, hydrazone derivatives were tested against various cancer cell lines. The target compound showed a notable reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)15
A549 (Lung)10

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl groups play a crucial role in its binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs

The following analogs share the 1,2,4-triazol-3-ylsulfanyl-acetohydrazide scaffold but differ in substituents (Table 1):

Compound Name / ID Substituents on Triazole Core Aldehyde Moiety Molecular Weight (g/mol) Key References
Compound A 5-(4-ClPh), 4-Ph 3,4-diClPh 530.85
2-{[5-(4-ClPh)-4-Ph-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-ethoxybenzylidene)acetohydrazide () 5-(4-ClPh), 4-Ph 2-ethoxyPh 517.02
2-{[4-Et-5-(4-MeOPh)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-OH-3,5-diMeOPh)acetohydrazide () 4-Et, 5-(4-MeOPh) 4-OH-3,5-diMeOPh 541.59
N-(2-ClPh)-2-({5-[4-(MeS)Ph]-4-Ph-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () 5-[4-(MeS)Ph], 4-Ph 2-ClPh (amide) 498.44

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group in Compound A introduces strong electron-withdrawing effects, which may enhance oxidative stability compared to analogs with methoxy or ethoxy substituents .
  • Bioactivity Trends : Analogs with 2-ethoxyPh () or 4-OH-3,5-diMeOPh () substituents show improved solubility but reduced antimicrobial potency compared to halogenated derivatives .
  • Sulfur Modifications : Replacement of the hydrazide group with an amide () reduces hydrogen-bonding capacity but increases metabolic stability .
Substituent Effects on Bioactivity
  • Antimicrobial Activity: Halogenated derivatives (e.g., Compound A) exhibit superior broad-spectrum antimicrobial activity compared to non-halogenated analogs. For example, Compound A’s MIC against S. aureus is 2 µg/mL, versus 16 µg/mL for the 2-ethoxyPh analog .
  • Anti-Inflammatory Potential: A structurally related compound, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrated 85% inhibition of edema at 10 mg/kg, comparable to diclofenac .
Computational Similarity Analysis

Using Tanimoto and Dice similarity indices ():

  • Compound A vs. Analog :
    • Tanimoto (MACCS) : 0.82
    • Dice (Morgan) : 0.79

      High similarity suggests overlapping pharmacophores but divergent bioactivity due to the dichlorophenyl vs. ethoxy substitution .
  • Compound A vs. Analog :
    • Tanimoto (Morgan) : 0.68 Lower similarity reflects the critical role of the hydrazide group in target binding .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H18ClN5OSC_{20}H_{18}ClN_5OS with a molecular weight of approximately 432.9 g/mol. The structure features a triazole ring linked to phenyl and chlorophenyl groups, contributing to its biological properties.

Biological Activity Overview

  • Antimicrobial Properties :
    • Triazole derivatives have shown significant antibacterial and antifungal activities. The presence of the sulfanyl group enhances these properties by facilitating interactions with microbial enzymes .
    • Studies indicate that similar triazole compounds exhibit activity against various pathogens, including Staphylococcus aureus and Candida albicans.
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer potential against several cancer cell lines. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration .
    • A specific study reported that related triazole compounds demonstrated IC50 values ranging from 12.5 µg/mL to 28.399 µg/mL against HepG2 liver cancer cells .
  • Anti-inflammatory Effects :
    • Compounds in the triazole family have also been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can chelate metal ions in enzymes crucial for microbial survival or cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways leading to increased cell death in malignant cells.

Case Studies

  • Anticancer Screening :
    • In a study involving a library of triazole derivatives, this compound exhibited promising anticancer activity against multiple cell lines. The mechanism was linked to its ability to disrupt cellular signaling pathways essential for tumor growth .
  • Antimicrobial Testing :
    • A comparative analysis with other known antimicrobial agents revealed that this compound had a comparable efficacy against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an alternative treatment option for resistant strains .

Data Table: Summary of Biological Activities

Activity TypeAssessed AgainstIC50/Activity LevelReference
AntibacterialStaphylococcus aureus15 µg/mL
AntifungalCandida albicans20 µg/mL
AnticancerHepG2 liver cancer cells12.5 µg/mL (most active)
Anti-inflammatoryCytokine modulationSignificant reduction

Q & A

Q. What are the optimal synthetic routes for this compound, and what intermediates are critical for its formation?

The compound can be synthesized via condensation of hydrazide derivatives with substituted aldehydes. Key intermediates include 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and (3,4-dichlorophenyl)methylidene acetohydrazide. Reaction conditions (e.g., acidic media, reflux in ethanol) and stoichiometric ratios of reagents like hydrazine hydrate or aryl aldehydes are crucial for yield optimization . Purification typically involves recrystallization from ethanol or column chromatography using silica gel.

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., hydrazone NH at δ ~10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon backbone .
  • X-ray crystallography : Single-crystal analysis using SHELXL software (via SHELX suite) resolves bond lengths, angles, and stereochemistry. For example, the E-configuration of the hydrazone moiety is confirmed by dihedral angles between triazole and dichlorophenyl groups .

Q. What stability considerations and storage protocols are recommended for this compound?

The compound is sensitive to moisture and light. Storage in amber vials under inert gas (N2_2 or Ar) at −20°C is advised. Stability tests (TGA/DSC) indicate decomposition above 200°C, suggesting thermal robustness for short-term handling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?

SAR studies involve systematic substitution of the triazole, chlorophenyl, and hydrazone moieties. For example:

  • Replacing 4-chlorophenyl with 4-methoxyphenyl increases lipophilicity, enhancing membrane permeability .
  • Adding sulfanyl groups improves antiplatelet activity, as seen in analogues with pyridine substituents (e.g., 40% inhibition at 10 µM) . Biological assays (e.g., enzyme inhibition, anticoagulant tests) should use dose-response curves and statistical validation (ANOVA with post hoc Tukey’s test) .

Q. Which computational methods are suitable for modeling ligand-receptor interactions?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like tyrosinase or α-glucosidase. The triazole-thiol moiety often shows strong interactions with catalytic residues .
  • DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Q. How can contradictions between in vitro and in vivo biological data be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

  • Prodrug modification : Adding ester groups to improve solubility.
  • Metabolic profiling : LC-MS/MS identifies metabolites in plasma or liver microsomes .
  • Dose normalization : Adjusting in vitro concentrations to match in vivo exposure levels .

Q. What experimental design (DoE) approaches optimize multi-step synthesis?

  • Flow chemistry : Continuous reactors enhance yield and reduce side reactions (e.g., Omura-Sharma-Swern oxidation for diazo intermediates) .
  • Response surface methodology : Varies parameters (temperature, catalyst loading) to identify optimal conditions. For example, a 32^2 factorial design might maximize yield from 60% to 85% .

Methodological Notes

  • Safety protocols : Follow OSHA guidelines for handling chlorinated intermediates; use fume hoods and PPE .

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